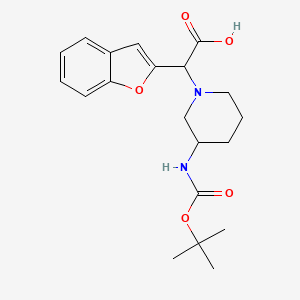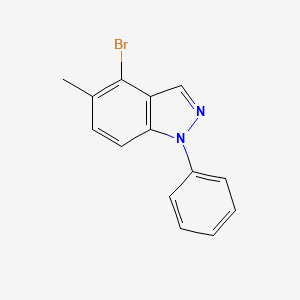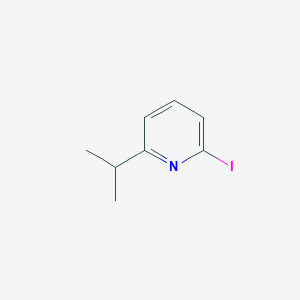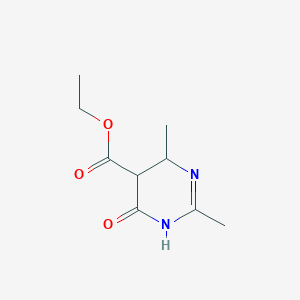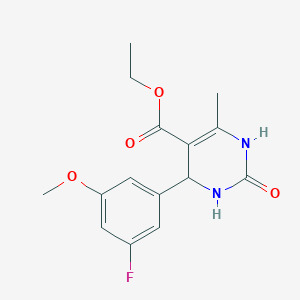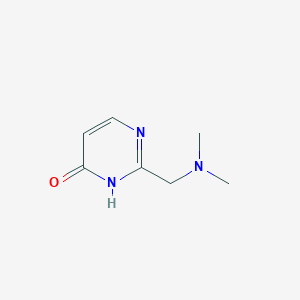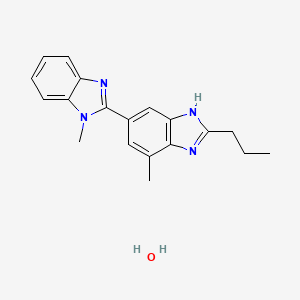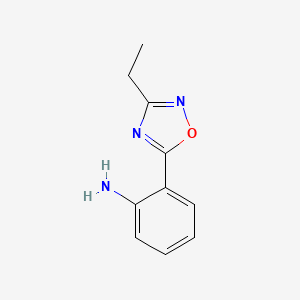
2-(3-Etil-1,2,4-oxadiazol-5-YL)anilina
Descripción general
Descripción
“2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-YL)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Aplicaciones Científicas De Investigación
Agentes Antiinfecciosos
El grupo 1,2,4-oxadiazol se ha estudiado por su potencial como agentes antiinfecciosos. Los compuestos con esta estructura se han evaluado por su modo de acción contra la cruzaine, una proteasa de cisteína de Trypanosoma cruzi, que es un objetivo prometedor debido a su papel en el ciclo de vida del parásito que causa la enfermedad de Chagas .
Actividad Anticancerígena
Otra aplicación significativa de los 1,2,4-oxadiazoles está en la investigación anticancerígena. Estos compuestos se han sometido a diversas evaluaciones biológicas para determinar su eficacia en la inhibición del crecimiento de células cancerosas. El ensayo MTT se usa comúnmente para medir la actividad de las enzimas mitocondriales en células vivas, lo que es un indicador de la viabilidad celular y se puede usar para evaluar el potencial anticancerígeno de estos compuestos .
Métodos de Síntesis
La síntesis de 1,2,4-oxadiazoles a temperatura ambiente es un área de interés debido a su relevancia en la creación de moléculas farmacológicamente importantes. Diferentes métodos sintéticos permiten la conversión de varios compuestos orgánicos en 1,2,4-oxadiazoles, que luego se pueden aplicar en química medicinal .
Actividad Biológica de Amplio Espectro
Los derivados de oxadiazol son conocidos por sus actividades biológicas de amplio espectro. Exhiben propiedades antibacterianas, antivirales, antifúngicas, antineoplásicas, anticancerígenas, antioxidantes, antiinflamatorias y analgésicas. Esto los hace valiosos en el desarrollo de nuevos agentes terapéuticos para una amplia gama de enfermedades .
Mecanismo De Acción
Mode of Action
It is known that the 1,2,4-oxadiazole ring, a key structural feature of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists, and sirtuin 2 inhibitors .
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Análisis Bioquímico
Biochemical Properties
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human carbonic anhydrase isoforms, which are related to cancer therapy . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways and can alter the metabolic flux within cells . These changes can lead to alterations in cellular function and overall cell health.
Molecular Mechanism
At the molecular level, 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as a selective inhibitor of human carbonic anhydrase isoforms . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that high doses can cause adverse effects on organ function and overall health.
Metabolic Pathways
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can influence its activity and function, as well as its interactions with other biomolecules.
Propiedades
IUPAC Name |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSOIPMLRVRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651021 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015846-78-2 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





